Methyl (3S)-3-acetamido-3-phenylpropanoate
Overview
Description
Methyl (3S)-3-acetamido-3-phenylpropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetamido group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-acetamido-3-phenylpropanoate typically involves the esterification of (3S)-3-acetamido-3-phenylpropanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines can replace the acetamido group to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Corresponding alcohols.
Substitution: New derivatives with substituted acetamido groups.
Scientific Research Applications
Methyl (3S)-3-acetamido-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving esterases and amidases.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes. For example, as an ester, it can be hydrolyzed by esterases to release the corresponding acid and alcohol. The acetamido group can also interact with amidases, leading to the release of acetic acid and the corresponding amine. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Methyl (3S)-3-amino-3-phenylpropanoate: This compound lacks the acetamido group and has an amino group instead. It is also a derivative of phenylalanine and can undergo similar reactions.
Ethyl (3S)-3-acetamido-3-phenylpropanoate: This compound has an ethyl ester group instead of a methyl ester group. It exhibits similar chemical properties but may have different solubility and reactivity profiles.
Uniqueness: Methyl (3S)-3-acetamido-3-phenylpropanoate is unique due to the presence of both an acetamido group and a methyl ester group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
methyl (3S)-3-acetamido-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZREVDICMUGDL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444043 | |
Record name | Methyl (3S)-3-acetamido-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67654-58-4 | |
Record name | Methyl (βS)-β-(acetylamino)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67654-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-3-acetamido-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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